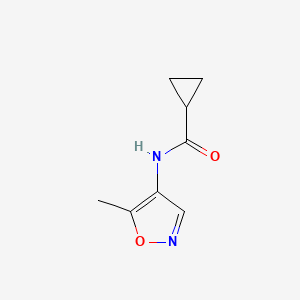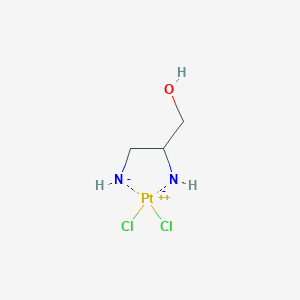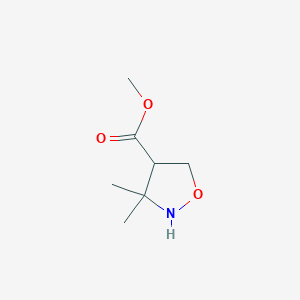![molecular formula C9H3N3O B12873286 Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
Benzo[d]oxazole-2,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic compound that features a benzene ring fused with an oxazole ring, with two cyano groups attached at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole-2,5-dicarbonitrile typically involves the cyclization of ortho-aminophenol derivatives with suitable nitrile-containing reagents. One common method includes the reaction of 2-aminophenol with malononitrile under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[d]oxazole-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups into amine groups, resulting in amino-substituted benzoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzoxazole ring, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Benzo[d]oxazole-2,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Benzo[d]oxazole-2,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, certain derivatives may inhibit the activity of specific kinases involved in cancer cell proliferation. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Benzo[d]oxazole: Lacks the cyano groups and has different chemical properties.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of cyano groups, leading to different reactivity.
2-Ethoxybenzo[d]oxazole: Similar to 2-methoxybenzo[d]oxazole but with an ethoxy group.
Uniqueness: Benzo[d]oxazole-2,5-dicarbonitrile is unique due to the presence of two cyano groups, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H3N3O |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
1,3-benzoxazole-2,5-dicarbonitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H |
InChI-Schlüssel |
MMIRVHYRYNWPDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)

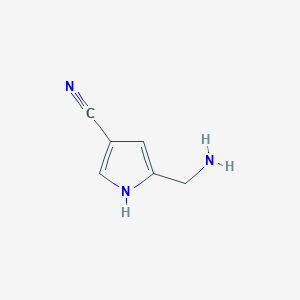
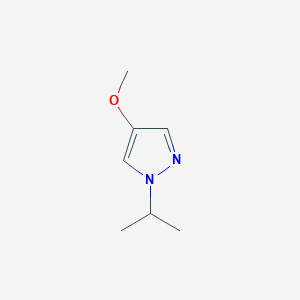
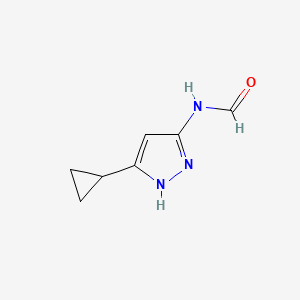
![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)

![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

